Phenylsulfamide

Description

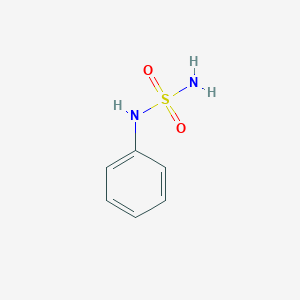

Structure

3D Structure

Properties

IUPAC Name |

(sulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVUYWTZRXOMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574504 | |

| Record name | N-Phenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15959-53-2 | |

| Record name | (Sulfamoylamino)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (SULFAMOYLAMINO)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB7R36ZAV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenylsulfamide: A Technical Guide to Structure and Chemical Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "phenylsulfamide" can be ambiguous and is often used interchangeably to refer to two distinct chemical entities: Benzenesulfonamide and N-Phenylsulfamide . This guide will primarily focus on benzenesulfonamide, a foundational structure in medicinal chemistry, while also providing available information on N-phenylsulfamide to ensure clarity.

Benzenesulfonamide: The Core Structure

Benzenesulfonamide consists of a phenyl group attached to a sulfonamide group. It serves as a critical building block in the synthesis of a wide array of pharmaceutical drugs, including antibacterial agents, diuretics, and anticancer therapies.[1][2] Its derivatives are noted for their ability to inhibit carbonic anhydrase, making them relevant in the treatment of various diseases.[3][4]

Chemical Structure and Identification

The chemical structure of benzenesulfonamide is characterized by a benzene ring directly bonded to a sulfonyl group, which is in turn bonded to an amino group.

Caption: Chemical structure of Benzenesulfonamide.

Quantitative Chemical Properties

The following table summarizes key quantitative data for benzenesulfonamide.

| Property | Value | Source(s) |

| Molecular Weight | 157.19 g/mol | [3][5] |

| Melting Point | 149-152 °C | [3] |

| Boiling Point | 315.5 ± 25.0 °C (Predicted) | [3] |

| Water Solubility | 4.3 g/L at 16 °C | [2][7] |

| Solubility in Methanol | 25 mg/mL | [2][7] |

| pKa | 10.1 at 25 °C | [2][3] |

| Appearance | White to off-white crystalline powder | [3][8] |

Experimental Protocols

A general laboratory procedure for the synthesis of benzenesulfonamide from benzenethiol is as follows:

Materials:

-

Benzenethiol

-

Iodine (I₂)

-

Acetonitrile

-

Ammonia (25% in H₂O)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

-

Ethyl acetate

-

Pentane

-

Distilled water

Procedure:

-

To a 25 mL tube equipped with a stirring bar, add benzenethiol (1 mmol) and iodine (20 mol%).

-

Inject 1 mL of acetonitrile, 5 equivalents of aqueous ammonia, and 5 equivalents of TBHP.

-

Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with distilled water.

-

Extract the aqueous solution with ethyl acetate.

-

Purify the crude product by column chromatography using a mixture of ethyl acetate and pentane (1:4 ratio) as the eluent to obtain pure benzenesulfonamide.[9]

Sample Preparation:

-

Weigh approximately 5-10 mg of dry benzenesulfonamide into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Gently swirl the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.[10]

¹H NMR Spectral Data (in DMSO-d₆):

-

δ 7.85 ppm (multiplet, 2H): Aromatic protons ortho to the sulfonamide group.[11]

-

δ 7.58 ppm (multiplet, 3H): Aromatic protons meta and para to the sulfonamide group.[11]

-

δ 7.37 ppm (singlet, 2H): Protons of the NH₂ group.[11]

D₂O Exchange for N-H Proton Identification: To confirm the N-H proton signal, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the N-H protons should disappear or significantly decrease in intensity.[10]

Caption: General workflow for NMR analysis of Benzenesulfonamide.

The IR spectrum of benzenesulfonamide shows characteristic absorption bands for its functional groups.[12]

-

N-H stretching: Asymmetric and symmetric stretching vibrations are typically observed in the range of 3473-3345 cm⁻¹.[12]

-

S=O stretching: Strong absorption bands for asymmetric and symmetric stretching of the sulfonyl group appear in the ranges of 1383-1318 cm⁻¹ and 1150s cm⁻¹, respectively.

-

S-N stretching: This vibration is observed in the region of 939-915 cm⁻¹.[13]

Mass spectrometry data for benzenesulfonamide can be obtained using various ionization techniques. The molecular ion peak [M]+ is observed at m/z 157.

N-Phenylsulfamide

N-Phenylsulfamide is a sulfamide derivative where one of the amide nitrogens is substituted with a phenyl group. It is structurally distinct from benzenesulfonamide.

Chemical Structure and Identification

Caption: Chemical structure of N-Phenylsulfamide.

-

IUPAC Name: N-phenylsulfamide

-

Molecular Formula: C₆H₈N₂O₂S

Detailed experimental data for the parent N-phenylsulfamide is less commonly reported in readily accessible literature compared to its numerous derivatives, such as N,N-dimethyl-N'-phenylsulfamide.[14]

Signaling Pathways and Biological Activity

While the parent benzenesulfonamide is a carbonic anhydrase inhibitor, its primary role in drug development is often as a scaffold.[15] Modifications to the phenyl ring and the sulfonamide nitrogen lead to a vast library of compounds with diverse biological activities. For instance, many well-known "sulfa drugs" are derivatives of benzenesulfonamide. The specific signaling pathways modulated are highly dependent on the nature of these substitutions. The core benzenesulfonamide structure itself is not typically associated with complex signaling pathway diagrams in the way a more complex drug molecule would be.

References

- 1. CAS 98-10-2: Benzenesulfonamide | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Benzenesulfonamide, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Synthesis of Phenylsulfamide: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for producing phenylsulfamide and its derivatives. This compound, a core moiety in many pharmacologically active compounds, is synthesized through various methods, ranging from classical approaches to modern catalytic strategies. This document details the core synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates the key chemical transformations and mechanistic pathways.

Core Synthesis Pathways

The synthesis of this compound and its N-substituted analogues predominantly relies on the formation of a sulfur-nitrogen bond between a phenylamine (aniline) derivative and a sulfonyl-containing electrophile. The most established and widely practiced method involves the reaction of an aniline with a sulfonyl chloride.

Classical Synthesis: Aniline and Sulfonyl Chloride

The most direct and traditional method for synthesizing N-phenylsulfonamides is the reaction of aniline or a substituted aniline with a sulfonyl chloride in the presence of a base.[1][2] The base, typically pyridine or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction.[1]

Reaction Scheme:

Aniline + Benzenesulfonyl Chloride → N-Phenylbenzenesulfonamide + HCl

This method is versatile and can be applied to a wide range of substituted anilines and sulfonyl chlorides to produce a diverse library of sulfonamide derivatives.

Synthesis of the Parent this compound

For the synthesis of the unsubstituted this compound (C₆H₅NHSO₂NH₂), a common route involves the reaction of aniline with sulfamoyl chloride. The reaction mechanism is believed to proceed through an elimination-addition pathway.

Reaction Mechanisms

The reaction between anilines and sulfamoyl chlorides is proposed to occur via an E2-type elimination mechanism in non-polar solvents like chloroform, and a more E1cB-like E2 mechanism in polar solvents such as acetonitrile.[3] This pathway involves the formation of a transient and highly reactive N-sulfonylamine (sulfene) intermediate, which is then attacked by the aniline.[3]

The key steps are:

-

Deprotonation: The aniline, acting as a base, removes a proton from the nitrogen of the sulfamoyl chloride.

-

Elimination: The resulting anion undergoes elimination of a chloride ion to form the N-phenylsulfene intermediate.

-

Nucleophilic Attack: A second molecule of aniline acts as a nucleophile and attacks the sulfur atom of the sulfene intermediate.

-

Proton Transfer: A final proton transfer yields the this compound product.

Quantitative Data Summary

The yields of N-phenylsulfonamide synthesis can vary significantly based on the specific substrates, reaction conditions, and purification methods employed. The following table summarizes representative yields for the synthesis of various N-phenylsulfonamide derivatives starting from anilines.

| Starting Aniline Derivative | Sulfonyl Chloride Derivative | Base | Solvent | Yield (%) | Reference |

| Aniline | Various substituted benzenesulfonyl chlorides | Pyridine | - | 69-95 | [4] |

| 3,4-Dimethoxyaniline | Benzenesulfonyl chloride | Pyridine | Dichloromethane | Not specified | [1] |

| Substituted anilines | Substituted benzenesulfonyl chlorides | - | Tetrahydrofuran | Not specified | [2] |

| Aniline | p-Toluenesulfonyl chloride | None | Solvent-free | Moderate | [5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-phenylsulfonamides, which can be adapted for the synthesis of the parent this compound.

Protocol 1: General Synthesis of N-Phenylsulfonamides

This protocol is a generalized procedure based on the reaction of an aniline with a sulfonyl chloride.[1][6]

Materials:

-

Substituted or unsubstituted aniline (1.0 eq)

-

Substituted or unsubstituted benzenesulfonyl chloride (1.1 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve the aniline (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Modern Synthetic Alternatives

While the classical approach is robust, modern synthetic methods aim to overcome the use of hazardous reagents and harsh conditions. These include:

-

Photoredox-Catalyzed Sulfonylation: This method utilizes visible light to mediate the sulfonylation of aniline derivatives with sulfinate salts, offering a mild and robust protocol.[7]

-

Three-Component Coupling using Aryl Triflates: A transition-metal-free photocatalytic strategy for the synthesis of arylsulfonamides from aryl triflates, SO₂ surrogates, and amines.[8]

-

Direct Synthesis from Thiols and Amines: Oxidative coupling of thiols and amines provides a direct route to sulfonamides, streamlining the synthetic process.[9][10]

-

Reaction of Methyl Sulfinates with Lithium Amides: This two-step process involves the reaction of methyl sulfinates with lithium amides to form sulfinamides, followed by oxidation to sulfonamides, avoiding the use of unstable sulfonyl chlorides.[11]

These alternative pathways offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions, making them valuable tools for the synthesis of complex this compound derivatives in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines [agris.fao.org]

- 11. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and History of Phenylsulfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsulfamide, also known as N-phenylsulfonamide, represents a core chemical scaffold that emerged from the groundbreaking discovery of sulfonamide antibacterial agents. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemical properties of this compound. It details the pivotal moments that led to the recognition of the sulfonamide class, outlines the experimental protocols for the synthesis of the parent compound, presents its physicochemical data in a structured format, and illustrates the key biological pathway associated with its mechanism of action. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this historically significant compound.

Introduction: The Serendipitous Discovery of a "Magic Bullet"

The story of this compound is intrinsically linked to the revolutionary discovery of the first synthetic antibacterial agents, the sulfonamides. Prior to the 1930s, infectious diseases were a leading cause of death, and physicians had a very limited arsenal of effective treatments. The prevailing medical paradigm was upended by the work of German physician and researcher Gerhard Domagk at the Bayer Laboratories of IG Farben.[1][2][3]

In 1932, while screening newly synthesized azo dyes for potential therapeutic properties, Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, identified a red dye named Prontosil rubrum that exhibited remarkable antibacterial activity against streptococcal infections in mice.[1][2][4][5] This discovery was a culmination of years of research and the testing of thousands of compounds.[2] A pivotal moment came when Domagk successfully treated his own daughter, who was suffering from a severe streptococcal infection, with Prontosil, saving her from an almost certain death.[1][4] For his groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][3]

Subsequent research by a team at the Pasteur Institute in France in 1936 revealed a crucial insight: Prontosil itself was not the active antibacterial agent in vivo.[6] Instead, it was metabolized in the body to a simpler, colorless compound – sulfanilamide.[6] This discovery was monumental as sulfanilamide was a known compound, first synthesized by the Austrian chemist Paul Gelmo in 1908 as part of his doctoral research for use in the dye industry.[7] Its therapeutic potential, however, had gone unrecognized.[7]

This revelation triggered an explosion of research into sulfanilamide and its derivatives. The core structure of sulfanilamide, a para-aminophenylsulfonamide, became the foundation for a vast family of "sulfa drugs." It is within this flurry of scientific exploration that the synthesis and investigation of the parent this compound (N-phenylsulfonamide) and its numerous derivatives were undertaken, marking a new era in chemotherapy.

Physicochemical Properties of N-Phenylsulfonamide

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The following table summarizes the key quantitative data for N-phenylbenzenesulfonamide.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂S | PubChem[8] |

| Molecular Weight | 233.29 g/mol | PubChem[8] |

| CAS Number | 1678-25-7 | PubChem[8] |

| pKa (Acid Dissociation Constant) | 9.30 | PubChem[8] |

Experimental Protocols: Synthesis of N-Phenylsulfonamide

The synthesis of N-phenylsulfonamide is a classic example of a nucleophilic acyl substitution reaction. The most common and straightforward method involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base to neutralize the hydrochloric acid byproduct.

General Procedure for the Synthesis of N-Phenylbenzenesulfonamide:

Materials:

-

Aniline

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable inert solvent

-

1 M Hydrochloric acid (HCl)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in dichloromethane.

-

To this solution, add pyridine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly, over a period of 15-20 minutes, add a solution of benzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the flask.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), neutralize the mixture by adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and remove the aqueous layer.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude N-phenylbenzenesulfonamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Core Concepts

The Historical Pathway to this compound

The discovery of this compound and its derivatives was not a direct pursuit but rather a consequence of the groundbreaking work on antibacterial sulfonamides. The following diagram illustrates the key historical developments.

Caption: A flowchart illustrating the key historical milestones leading to the investigation of this compound.

Synthetic Workflow for N-Phenylsulfonamide

The synthesis of N-phenylsulfonamide follows a well-established and logical experimental workflow. This diagram outlines the major steps from reactants to the purified product.

Caption: A workflow diagram detailing the synthesis and purification of N-phenylsulfonamide.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial activity of sulfonamides, the class to which this compound belongs, is attributed to their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and protein synthesis.

Caption: The bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Conclusion

The discovery of this compound is rooted in one of the most significant breakthroughs in medical history: the development of sulfonamide antibiotics. From the initial observations of the antibacterial properties of a synthetic dye to the elucidation of its metabolic pathway and the subsequent explosion in medicinal chemistry research, the journey to understanding this class of compounds has been transformative. The parent N-phenylsulfonamide structure, while not a clinical agent itself, represents a fundamental building block that has been extensively modified to create a wide array of compounds with diverse biological activities. This guide has provided a comprehensive overview of its historical context, synthesis, and the foundational scientific principles that underscore its importance, offering a valuable resource for the scientific community.

References

- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzenesulfonamide, N-methyl-N-phenyl- | C13H13NO2S | CID 135963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemcom.com [echemcom.com]

- 8. Benzenesulfonanilide | C12H11NO2S | CID 74296 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of Phenylsulfamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Phenylsulfamide (C₆H₈N₂O₂S), a key chemical intermediate in the synthesis of various pharmaceuticals and other bioactive compounds. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the phenyl ring and the amine groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| NH₂ | ~6.8 - 7.2 | Singlet (broad) | - |

| NH | ~9.5 - 10.5 | Singlet (broad) | - |

| Phenyl H (ortho) | ~7.2 - 7.4 | Doublet or Multiplet | ~7-8 |

| Phenyl H (meta) | ~7.0 - 7.2 | Triplet or Multiplet | ~7-8 |

| Phenyl H (para) | ~7.1 - 7.3 | Triplet or Multiplet | ~7-8 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The broadness of the NH and NH₂ signals is due to chemical exchange and quadrupole effects of the nitrogen atom.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) (ppm) |

| Phenyl C (ipso) | ~138 - 142 |

| Phenyl C (ortho) | ~118 - 122 |

| Phenyl C (meta) | ~128 - 132 |

| Phenyl C (para) | ~123 - 127 |

Note: The chemical shifts are dependent on the solvent used.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The final concentration should be around 10-20 mM.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Below is a graphical representation of the typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the N-H and S=O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H (amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong |

| N-H (amide) | Stretch | 3200 - 3400 | Medium |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| S=O (sulfonyl) | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O (sulfonyl) | Symmetric Stretch | 1150 - 1180 | Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium |

| S-N | Stretch | 900 - 950 | Medium |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a solid sample like this compound.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

The workflow for ATR-IR analysis is depicted below.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrometric Data

For this compound (Molecular Weight: 172.21 g/mol ), the mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Table 4: Expected Key m/z Values in the Mass Spectrum of this compound

| m/z Value | Interpretation |

| 173 | [M+H]⁺ (Protonated molecule) |

| 172 | [M]⁺ (Molecular ion) |

| 108 | [M - SO₂]⁺ or other fragments |

| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

A common fragmentation pathway for arylsulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of sulfonamides.

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Processing: The instrument software processes the data to generate a mass spectrum, which is a plot of relative intensity versus m/z.

The logical relationship for obtaining and interpreting mass spectrometry data is shown below.

An In-depth Technical Guide to Phenylsulfamides for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of phenylsulfamides, a class of organic compounds with significant interest in medicinal chemistry. We will delve into their nomenclature, synthesis, and key applications, with a focus on their roles as enzyme inhibitors and modulators of critical signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Nomenclature and Structure

The term "phenylsulfamide" can refer to a class of compounds characterized by a phenyl group attached to a sulfamide core (-NH-SO₂-NH₂). The parent, unsubstituted this compound is the foundational structure from which a vast array of derivatives is built. However, the initial search for "this compound" often leads to a prominent and well-documented derivative, N,N-Dimethyl-N'-phenylsulfamide .

A clear and systematic nomenclature is crucial for distinguishing between the various derivatives. The International Union of Pure and Applied Chemistry (IUPAC) naming conventions provide a standardized method. For instance, the IUPAC name for N,N-Dimethyl-N'-phenylsulfamide is (dimethylsulfamoylamino)benzene [1].

Table 1: Nomenclature and Identifiers for N,N-Dimethyl-N'-phenylsulfamide

| Identifier Type | Value |

| CAS Number | 4710-17-2[1] |

| IUPAC Name | (dimethylsulfamoylamino)benzene[1] |

| Synonyms | N,N-Dimethyl-N'-phenylsulfamide, Dimethylaminosulfanilide, N-(Dimethylsulfamoyl)aniline[1] |

| Molecular Formula | C₈H₁₂N₂O₂S[1] |

| Molecular Weight | 200.26 g/mol [1] |

Synthesis of Phenylsulfamides

The synthesis of phenylsulfamides and their derivatives often starts with aniline or its substituted analogues. A common and established method involves the reaction of an aniline with a sulfamoyl chloride. A more detailed, generalized experimental protocol is outlined below, based on the principles of sulfonamide synthesis.

General Experimental Protocol for N-Phenylsulfonamide Synthesis

This protocol describes a general method for the synthesis of N-phenylsulfonamides, which can be adapted for various substituted anilines and sulfonyl chlorides.

Materials:

-

Aniline (or a substituted aniline derivative)

-

Benzenesulfonyl chloride (or a substituted sulfonyl chloride)

-

A suitable base (e.g., triethylamine, pyridine, or an aqueous solution of sodium carbonate)

-

An appropriate solvent (e.g., dichloromethane, diethyl ether, or water)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

-

Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 equivalent) in the chosen solvent. If using an organic solvent, add the base (1.2 equivalents).

-

Addition of Sulfonyl Chloride: Cool the solution in an ice bath. Slowly add the benzenesulfonyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. The reaction is often exothermic and maintaining a low temperature is crucial.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If an organic solvent was used, wash the reaction mixture with water. Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄).

-

If the reaction was performed in water, the product may precipitate. Collect the solid by filtration and wash with water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for this compound Synthesis

Caption: Generalized workflow for the synthesis of phenylsulfamides.

Applications in Drug Development

Phenylsulfamides have garnered significant attention in drug discovery due to their diverse biological activities. Their ability to act as enzyme inhibitors and signaling pathway modulators makes them promising candidates for the development of new therapeutic agents.

Carbonic Anhydrase Inhibition

A prominent application of phenylsulfonamides is their role as carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] Inhibition of specific CA isozymes has therapeutic potential in various conditions, including glaucoma, edema, and some cancers.[3][4]

The inhibitory action of sulfonamides against carbonic anhydrase is well-established. The sulfonamide group (-SO₂NH₂) can coordinate to the zinc ion in the active site of the enzyme, displacing a water molecule and thereby blocking the catalytic activity.

Table 2: Inhibitory Activity of Selected Phenylsulfonamide Derivatives against Carbonic Anhydrase Isozymes

| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) |

| Compound 2 | - | 33.5 ± 0.38 |

| Compound 8 | 45.7 ± 0.46 | - |

Data extracted from a study on N-phenylsulfonamide derivatives.[3]

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Modulation of Inflammatory Pathways

Certain phenylsulfonamide derivatives have demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. One such pathway is the Tumor Necrosis Factor-alpha (TNF-α) signaling cascade. TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases.

Phenylsulfonamides can inhibit the production of TNF-α, thereby dampening the inflammatory response. This makes them attractive candidates for the development of novel anti-inflammatory drugs.

Simplified TNF-α Signaling Pathway

Caption: Key steps in the TNF-α signaling pathway leading to inflammation.

Conclusion

Phenylsulfamides represent a versatile and valuable scaffold in medicinal chemistry. Their straightforward synthesis and the ability to readily introduce a wide range of substituents allow for the fine-tuning of their physicochemical and pharmacological properties. The demonstrated efficacy of phenylsulfonamide derivatives as inhibitors of carbonic anhydrase and modulators of the TNF-α signaling pathway highlights their potential for the development of novel therapeutics for a variety of diseases. Further research into the structure-activity relationships and mechanisms of action of this class of compounds is warranted and holds significant promise for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Phenylsulfamides: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The phenylsulfamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the core biological activities of novel this compound compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development in this promising area.

I. Antitumor Activity of this compound Derivatives

A significant area of investigation for this compound compounds is their potential as anticancer agents. These compounds have been shown to target various components of cancer cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

A series of N-phenylsulfonylnicotinamide derivatives has been synthesized and evaluated as potential inhibitors of EGFR tyrosine kinase (TK), a key player in many cancers.

Table 1: In Vitro Inhibitory Activity of N-phenylsulfonylnicotinamide Derivatives [1]

| Compound ID | Modification | EGFR TK IC50 (μM) | MCF-7 Cell Line IC50 (μM) |

| 10 | 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | 0.09 | 0.07 |

| Reference | Gefitinib | 0.02 | 0.05 |

The EGFR TK inhibitory activity was determined using an enzyme-linked immunosorbent assay (ELISA). The protocol involves the following steps:

-

Plate Coating: 96-well plates are coated with a poly(Glu, Tyr)4:1 substrate.

-

Reaction Mixture: The reaction mixture, containing the EGFR TK enzyme, ATP, and the test compound at various concentrations, is added to the wells.

-

Incubation: The plate is incubated to allow the kinase reaction to proceed.

-

Detection: A phosphotyrosine-specific primary antibody followed by a horseradish peroxidase-conjugated secondary antibody is used for detection. The signal is developed using a suitable substrate, and the absorbance is measured.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Caption: Workflow for EGFR Tyrosine Kinase Inhibition Assay.

Focal Adhesion Kinase (FAK) Inhibition

Sulfonamide-substituted diphenylpyrimidines (Sul-DPPYs) have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase overexpressed in many tumors.

Table 2: FAK Inhibitory Activity of Sul-DPPYs [2]

| Compound ID | FAK IC50 (nM) | AsPC-1 Cell Line IC50 (μM) | Panc-1 Cell Line IC50 (μM) | BxPC-3 Cell Line IC50 (μM) |

| 7e | <100 | <10 | <10 | <10 |

FAK Enzyme Assay: The inhibitory activity against the FAK enzyme was determined using a standard kinase assay, likely involving the measurement of ATP consumption or substrate phosphorylation.

Cell Apoptosis Assay (Flow Cytometry):

-

Cell Treatment: Pancreatic cancer cells (e.g., AsPC-1) are treated with the test compound at various concentrations for a specified period.

-

Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of apoptotic cells is quantified.

Caption: Inhibition of FAK Signaling Pathway by Sul-DPPYs.

II. Enzyme Inhibition by this compound Derivatives

Phenylsulfamides have demonstrated potent inhibitory activity against a range of enzymes implicated in various diseases.

Carbonic Anhydrase (CA) and Cholinesterase Inhibition

Certain N-phenylsulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoenzymes and cholinesterases (AChE and BChE), suggesting their potential in treating conditions like glaucoma, cancer, and Alzheimer's disease.[3]

Table 3: Inhibitory Activity of N-Phenylsulfonamide Derivatives against CAs and Cholinesterases [3]

| Compound ID | Target Enzyme | KI (nM) |

| 8 | CA I | 45.7 ± 0.46 |

| 2 | CA II | 33.5 ± 0.38 |

| 8 | AChE | 31.5 ± 0.33 |

| 8 | BChE | 24.4 ± 0.29 |

Carbonic Anhydrase Inhibition Assay:

-

Enzyme and Substrate: The assay measures the esterase activity of the CA isoenzyme using 4-nitrophenyl acetate as the substrate.

-

Reaction Monitoring: The hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

-

Inhibition Measurement: The assay is performed in the presence and absence of the inhibitor to determine the inhibition constant (KI).

Cholinesterase Inhibition Assay (Ellman's Method):

-

Reaction Mixture: The assay mixture contains the cholinesterase enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and DTNB (Ellman's reagent).

-

Reaction Monitoring: The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to produce a colored product that is measured spectrophotometrically.

-

Inhibition Measurement: The KI is determined by measuring the reaction rates at different substrate and inhibitor concentrations.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition

N-amido-phenylsulfonamide derivatives have been discovered as novel inhibitors of mPGES-1, an enzyme involved in the inflammatory process by catalyzing the production of prostaglandin E2 (PGE2).[4]

Table 4: Inhibitory Activity of N-amido-phenylsulfonamide MPO-0186 [4]

| Compound ID | Target | IC50 (μM) |

| MPO-0186 | PGE2 production in A549 cells | 0.24 |

| MPO-0186 | mPGES-1 (cell-free assay) | 0.49 |

| Reference | MK-886 | ~2.16 (PGE2 production) |

| Reference | MK-886 | ~3.92 (mPGES-1) |

Cell-Based PGE2 Production Assay:

-

Cell Culture: A549 cells are cultured and stimulated with lipopolysaccharide (LPS) to induce mPGES-1 expression.

-

Compound Treatment: The cells are treated with the test compound.

-

PGE2 Quantification: The amount of PGE2 released into the cell culture medium is quantified using an ELISA kit.

Cell-Free mPGES-1 Enzyme Assay:

-

Enzyme Source: Microsomal fractions containing mPGES-1 are prepared from cells overexpressing the enzyme.

-

Reaction: The enzyme is incubated with the substrate prostaglandin H2 (PGH2) in the presence of the inhibitor.

-

Product Quantification: The amount of PGE2 produced is determined, often by chromatography or ELISA.

Caption: Inhibition of the mPGES-1 Pathway by MPO-0186.

III. Anti-inflammatory and Antimicrobial Activities

Modulation of Pulmonary Inflammatory Response

Novel phenyl sulfonamide derivatives have been designed as modulators of the pulmonary inflammatory response, with some analogues showing a significant in vitro anti-TNF-α effect.[5]

Table 5: In Vitro Anti-TNF-α Effect of Phenyl Sulfonamide Derivatives [5]

| Compound ID | Modification | % TNF-α Inhibition (at 100 μM) |

| LASSBio-1439 (2e) | Tetrafluorophthalimide derivative | ~50% (similar to Thalidomide) |

-

Cell Culture: Murine macrophages are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

-

Compound Treatment: The cells are treated with the test compounds.

-

TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Antimicrobial Activity

While not a universal property of all phenylsulfamides, some derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, certain amide derivatives of sulfonamides have shown activity against Escherichia coli.[6]

Table 6: Antimicrobial Activity of Substituted Amide Derivatives of Sulfonamides [6]

| Compound ID | Target Organism | Activity |

| HP-2 | E. coli (MTCC-521) | Significant |

| HP-3 | E. coli (MTCC-521) | Significant |

-

Agar Plate Preparation: A solid nutrient agar medium is poured into sterile petri dishes.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Cup Creation: Wells or "cups" are created in the agar.

-

Compound Application: A solution of the test compound is added to the cups.

-

Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

-

Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the cup where bacterial growth is inhibited).

Conclusion

The this compound core represents a versatile and valuable scaffold for the development of novel therapeutic agents. The diverse biological activities, ranging from potent and specific enzyme inhibition to broad antitumor and anti-inflammatory effects, underscore the significant potential of this class of compounds. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon, facilitating the design and synthesis of next-generation this compound-based drugs with enhanced efficacy and selectivity. Further exploration of structure-activity relationships and mechanisms of action will be crucial in fully realizing the therapeutic promise of these remarkable molecules.

References

- 1. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological Evaluation of some new Amide Derivatives of Sulphonamide | Semantic Scholar [semanticscholar.org]

Phenylsulfamide Mechanism of Action: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of phenylsulfamide and its derivatives. Phenylsulfamides, a class of organic compounds containing a sulfamide group attached to a phenyl ring, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanisms of Action: Enzyme Inhibition

The primary mechanism of action for many biologically active phenylsulfonamide derivatives is the inhibition of specific enzymes. Key targets include carbonic anhydrases and cholinesterases, with significant implications for various therapeutic areas.

Carbonic Anhydrase Inhibition

Phenylsulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This inhibition is a key therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.[2] The inhibitory mechanism involves the sulfonamide moiety (-SO₂NH₂) coordinating to the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis.[3][4] The phenyl ring and its substituents often engage in further interactions with hydrophobic and hydrophilic residues within the active site cavity, influencing the potency and isoform selectivity of the inhibitor.[5]

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Compound 8 | hCA I | 45.7 ± 0.46 nM | [2] |

| Compound 2 | hCA II | 33.5 ± 0.38 nM | [2] |

| 4-Phenylacetamidomethyl-benzenesulfonamide | hCA I | 75 nM | [5] |

| 4-Phenylacetamidomethyl-benzenesulfonamide | hCA II | 54 nM | [5] |

| 4-Phenylacetamidomethyl-benzenesulfonamide | hCA VA/VB | 8.3-8.6 nM | [5] |

| 4-Phenylacetamidomethyl-benzenesulfonamide | hCA IX | 136 nM | [5] |

| 4-Phenylacetamidomethyl-benzenesulfonamide | hCA XII | 212 nM | [5] |

Note: "Compound 8" and "Compound 2" refer to specific N-phenylsulfonamide derivatives synthesized and evaluated in the cited study.[2]

Cholinesterase Inhibition

Certain N-phenylsulfonamide derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic approach for Alzheimer's disease and myasthenia gravis.[2] The mechanism of inhibition by these compounds is an area of active investigation, with molecular docking studies suggesting interactions with key residues in the active site of the enzymes.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

| Compound 8 | AChE | 31.5 ± 0.33 nM | [2] |

| Compound 8 | BChE | 24.4 ± 0.29 nM | [2] |

Note: "Compound 8" refers to a specific N-phenylsulfonamide derivative synthesized and evaluated in the cited study.[2] The kinetic studies indicated a linear mixed-type inhibition for AChE by some inhibitors.[6]

Anti-Inflammatory and Neuromodulatory Mechanisms

Beyond direct enzyme inhibition, phenylsulfonamide derivatives have been shown to modulate cellular signaling pathways involved in inflammation and neurotransmission.

Modulation of TNF-α Signaling

The anti-inflammatory properties of some phenylsulfonamide derivatives are attributed to their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. For instance, the tetrafluorophthalimide phenylsulfonamide derivative, LASSBio-1439, has been shown to reduce TNF-α release from lipopolysaccharide (LPS)-stimulated macrophages.[7][8] This effect is mediated, at least in part, through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[7]

Positive Allosteric Modulation of mGluR4

Phenylsulfonamide-based compounds have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[9] mGluR4 is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.[9] By binding to an allosteric site on the receptor, these PAMs enhance the receptor's response to its endogenous ligand, glutamate.[9] This modulation of glutamatergic neurotransmission has therapeutic potential in conditions such as Parkinson's disease.[9] The downstream effects of reduced cAMP can involve the regulation of the PTEN/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of phenylsulfonamide derivatives.

Synthesis of N-Phenylsulfonamide Derivatives

The synthesis of N-phenylsulfonamide derivatives often starts from aniline or its substituted counterparts. A general procedure involves the reaction of an aniline with a sulfonyl chloride in the presence of a base.[2]

Detailed Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the aniline derivative (1 equivalent) in a suitable solvent such as pyridine or dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: Add the corresponding sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing ice-water. If pyridine was used as the solvent, acidify the mixture with hydrochloric acid (HCl) to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS).

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂. The reaction is monitored using a stopped-flow instrument, which measures the change in pH over a short time period.

Materials:

-

Stopped-flow spectrophotometer.

-

Purified human carbonic anhydrase (hCA) isoforms.

-

HEPES buffer (20 mM, pH 7.4).

-

Sodium sulfate (for maintaining ionic strength).

-

Phenol red (pH indicator, 0.2 mM).

-

CO₂-saturated water.

-

Test compounds (phenylsulfonamide derivatives) dissolved in DMSO.

-

Acetazolamide (standard inhibitor).

Protocol:

-

Reagent Preparation: Prepare all solutions in degassed, deionized water. The CO₂-saturated water is prepared by bubbling CO₂ gas through water.

-

Enzyme and Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the test compound or standard inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for control) in HEPES buffer containing phenol red.

-

Load the second syringe with the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is detected by the change in absorbance of the phenol red indicator at 557 nm.

-

-

Data Analysis:

-

Record the initial rates of the reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited enzyme activity.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and screen for inhibitors.[2] It is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.[2]

Materials:

-

96-well microplate reader.

-

Purified acetylcholinesterase.

-

Phosphate buffer (0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI).

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Galantamine or donepezil (standard inhibitors).

Protocol:

-

Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

-

Assay Setup in a 96-well Plate:

-

Blank: Buffer and DTNB.

-

Control (100% activity): Buffer, AChE solution, DTNB, and the solvent used for the test compounds.

-

Test Sample: Buffer, AChE solution, various concentrations of the test compound, and DTNB.

-

-

Pre-incubation: Add the buffer, AChE, and inhibitor (or solvent for control) to the respective wells. Mix and incubate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

-

Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

Phenylsulfonamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their primary mechanisms of action often involve the inhibition of key enzymes such as carbonic anhydrases and cholinesterases. Furthermore, their ability to modulate important signaling pathways, including those involved in inflammation and neurotransmission, highlights their potential for the development of novel therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these promising molecules. Further research, including detailed structure-activity relationship (SAR) studies and in vivo efficacy evaluations, will be crucial in translating the therapeutic potential of phenylsulfonamides into clinical applications.

References

- 1. TNF-alpha acts via p38 MAPK to stimulate expression of the ubiquitin ligase atrogin1/MAFbx in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TNF-α acts via p38 MAPK to stimulate expression of the ubiquitin ligase atrogin1/MAFbx in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 7. Frontiers | Activation of Type 4 Metabotropic Glutamate Receptor Regulates Proliferation and Neuronal Differentiation in a Cultured Rat Retinal Progenitor Cell Through the Suppression of the cAMP/PTEN/AKT Pathway [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

In Silico Modeling of Phenylsulfamide Interactions: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies used to model and predict the interactions of phenylsulfamide derivatives with various biological targets. Phenylsulfamides are a versatile class of compounds with a wide range of biological activities, making them attractive candidates in drug discovery. Computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are crucial for elucidating their mechanisms of action, predicting binding affinities, and guiding the design of more potent and selective therapeutic agents. This document outlines detailed experimental protocols, summarizes key quantitative data from recent studies, and visualizes relevant pathways and workflows to serve as a foundational resource for researchers in the field.

Introduction to Phenylsulfamides and In Silico Modeling

The this compound scaffold is a key pharmacophore found in a variety of clinically important drugs. The sulfonamide group (-SO₂NH-) is known to interact with numerous biological targets, often through hydrogen bonding and coordination with metal ions in enzyme active sites.[1] In silico, or computer-aided drug design (CADD), methods have become indispensable for accelerating the drug discovery process, offering a cost-effective and rapid means to screen vast chemical libraries, predict compound activity, and optimize lead candidates.[2][3] These computational techniques can be broadly categorized into structure-based and ligand-based approaches, both of which are instrumental in studying this compound interactions.[3]

Potential Biological Targets for this compound Derivatives

Based on extensive research into the benzenesulfonamide scaffold, several key biological targets have been identified for this compound derivatives.

-

Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are well-established targets for sulfonamides. The sulfonamide moiety coordinates with the zinc ion in the active site, making CAs a primary focus for in silico studies of new derivatives.[1]

-

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): An enzyme involved in the inflammatory pathway, mPGES-1 is a target for anti-inflammatory drugs. This compound derivatives have been designed and shown to inhibit PGE₂ production by blocking the substrate binding site of the mPGES-1 enzyme.[4]

-

Dihydropteroate Synthase (DHPS): A key enzyme in the folate synthesis pathway of bacteria, DHPS is the target for sulfonamide antibacterial drugs. Computational docking is used to estimate the binding energy of novel sulfonamide derivatives against this receptor.[5][6]

-

Kinases and Other Cancer-Related Targets: Various kinases and proteins like BRD4, involved in cell proliferation, are targets for anticancer agents.[7][8] Sulfonamide derivatives have been investigated as inhibitors for targets such as the MCF-7 breast carcinoma cell line.[9]

-

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear hormone receptors are crucial in metabolism and are therapeutic targets for metabolic disorders. Certain benzenesulfonamide derivatives act as modulators of PPARs.[1]

In Silico Methodologies and Experimental Protocols

A robust in silico investigation involves a multi-step workflow, starting from target selection and culminating in the prediction of biological activity and toxicity.[10]

General In Silico Workflow

The typical workflow for computer-aided drug design provides a systematic approach from target identification to lead optimization. This process integrates various computational techniques to refine and select promising drug candidates efficiently.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[11]

-

Target Protein Preparation:

-

The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., AutoDock Tools, Chimera), all water molecules and existing ligands are typically removed.

-

Polar hydrogen atoms are added to the protein structure, and charges are assigned.

-

The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).[3]

-

-

Ligand Preparation:

-

The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

-

The ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[12]

-

Torsion angles are defined, and the structure is saved in the PDBQT format.

-

-

Grid Generation and Docking:

-

A grid box is defined around the active site of the target protein. The box must be large enough to encompass the entire binding pocket, allowing the ligand to move freely.[13]

-

Docking is performed using software like AutoDock Vina. The program systematically explores different conformations and orientations of the ligand within the active site.[13]

-

-

Analysis of Results:

-

The results are ranked based on a scoring function, which estimates the binding free energy (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[14]

-

The interactions between the ligand and protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-scoring poses to understand the structural basis of the interaction.[15]

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability.[16][17]

-

System Preparation:

-

The best-scoring docked complex from the molecular docking step is used as the starting structure.

-

The complex is placed in a simulation box (e.g., triclinic, cubic) and solvated with an explicit water model (e.g., TIP3P).[16]

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.[16]

-

-

Energy Minimization and Equilibration:

-

The energy of the entire system is minimized to remove steric clashes and unfavorable geometries.

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to ensure the system reaches a stable state.[18]

-

-

Production MD Run:

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculated to assess the conformational stability of the protein and ligand over the simulation time.

-

Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.[16]

-

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is monitored throughout the simulation.

-

Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA are used on the trajectory snapshots to calculate a more accurate estimation of the binding free energy.[20]

-

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[11][21]

-

Dataset Preparation:

-

A dataset of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀, Kᵢ) is collected.[11]

-

The dataset is typically divided into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).[12][21] Quantum mechanical descriptors derived from methods like Density Functional Theory (DFT) can also be used for higher accuracy.[21]

-

-

Model Building and Validation:

-

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.[12][22]

-

The model's statistical significance and predictive power are evaluated using metrics like the squared correlation coefficient (R²) and cross-validation coefficient (Q²).[21] The model is then used to predict the activity of new, untested compounds.

-

Signaling Pathways Involving this compound Targets

Understanding the signaling pathways in which the targets of phenylsulfamides operate is crucial for predicting the downstream effects of their inhibition. For example, Carbonic Anhydrase IX (CAIX) is a target whose expression is induced by hypoxia, playing a key role in tumor cell survival.

Quantitative Data Summary

The following tables summarize quantitative data from various in silico and in vitro studies on this compound derivatives, providing a basis for comparison and further research.

Table 1: Molecular Docking and Binding Affinity Data

| Compound/Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | DHPS | -8.1 | Arg63, Ser219 |

| N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B) | DHPS | - | - |

| Compound '20' | Botrytis Cinerea Target (3wh1) | -8.5 | - |

| {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA) | E. coli DNA Gyrase (5MMN) | -6.37 | - |

| {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA) | COVID-19 Main Protease (6LU7) | -6.35 | - |

| N-substituted sulfonamides (general) | 1AZM | -6.8 to -8.2 | - |

| CBTA-C2-SO₂NH₂ (modified cannabinoid) | COX-2 | -63.85 (ΔGbind,solv) | - |

Data compiled from references[5][6][13][14][15][23][24]. Note: Binding energies from different studies/software are not directly comparable.

Table 2: In Vitro Biological Activity Data

| Compound/Derivative | Target/Organism | Assay | Activity (IC₅₀ or MIC) |

| MPO-0186 | mPGES-1 | Cell-free assay | IC₅₀: 0.49 µM |

| MPO-0186 | A549 cells (PGE₂ production) | Cell-based assay | IC₅₀: 0.24 µM |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | E. coli | MIC | 50 µg/mL |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | B. licheniformis | MIC | 100 µg/mL |

| N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B) | E. coli | MIC | 100 µg/mL |

| FQ5 (sulfonamide analogue) | P. aeruginosa | MIC | 16 µg/mL |

| FQ5 (sulfonamide analogue) | E. coli | MIC | 16 µg/mL |

| FQ5 (sulfonamide analogue) | S. aureus | MIC | 32 µg/mL |

Data compiled from references[4][6][25].

Conclusion

In silico modeling is a powerful and essential component of modern drug discovery, particularly for versatile scaffolds like this compound. The integration of molecular docking, MD simulations, and QSAR studies provides a multi-faceted approach to understanding and predicting molecular interactions.[7] This guide has outlined the standard protocols and summarized key findings to equip researchers with a foundational understanding of these techniques. The data presented highlight the potential of this compound derivatives against a range of targets, from bacterial enzymes to human proteins implicated in cancer and inflammation. Future research should focus on refining predictive models by integrating machine learning and artificial intelligence, expanding the applicability domain of QSAR models, and using advanced simulation techniques to more accurately calculate binding affinities, ultimately accelerating the journey from computational hit to clinical candidate.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. frontiersin.org [frontiersin.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives | Semantic Scholar [semanticscholar.org]